2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE
Overview
Description
2,2’-BIS(METHOXYMETHOXY)-1,1’-BINAPHTHALENE is a chemical compound known for its applications in various scientific fields. It is a derivative of binaphthalene, characterized by the presence of methoxymethoxy groups at the 2 and 2’ positions. This compound is often used in the synthesis of chiral ligands and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-BIS(METHOXYMETHOXY)-1,1’-BINAPHTHALENE typically involves the protection of hydroxyl groups on binaphthol. One common method includes the reaction of binaphthol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl ether groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-BIS(METHOXYMETHOXY)-1,1’-BINAPHTHALENE undergoes various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethoxy groups back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxymethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate the original binaphthol.
Scientific Research Applications
2,2’-BIS(METHOXYMETHOXY)-1,1’-BINAPHTHALENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of chiral ligands, which are essential in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2’-BIS(METHOXYMETHOXY)-1,1’-BINAPHTHALENE involves its interaction with various molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. In asymmetric catalysis, the compound’s chiral nature allows it to induce chirality in the products, making it valuable in the synthesis of enantiomerically pure compounds.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dihydroxy-1,1’-binaphthyl: This compound lacks the methoxymethoxy groups and is used as a precursor in the synthesis of 2,2’-BIS(METHOXYMETHOXY)-1,1’-BINAPHTHALENE.
2,2’-Bis(trifluoromethanesulfonyl)-1,1’-binaphthyl: This derivative has trifluoromethanesulfonyl groups instead of methoxymethoxy groups, offering different reactivity and applications.
Uniqueness
2,2’-BIS(METHOXYMETHOXY)-1,1’-BINAPHTHALENE is unique due to its specific functional groups, which provide distinct reactivity and binding properties. Its ability to act as a chiral ligand makes it particularly valuable in asymmetric synthesis, setting it apart from other binaphthalene derivatives.
Properties
IUPAC Name |
2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAQRNNJNMLGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173831-50-0, 142128-92-5, 74292-20-9 | |
Record name | (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 74292-20-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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